molecular formula C13H16O2 B091713 2-(3-Methoxyphenyl)cyclohexanone CAS No. 15547-89-4

2-(3-Methoxyphenyl)cyclohexanone

Cat. No.: B091713
CAS No.: 15547-89-4
M. Wt: 204.26 g/mol
InChI Key: KACQSVYTBQDRGP-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)cyclohexanone is an aromatic ketone with the molecular formula C₁₃H₁₆O₂. It is a clear, colorless liquid that is used as a starting reagent in various chemical syntheses . This compound is known for its participation in the synthesis of complex organic molecules, making it valuable in both research and industrial applications.

Preparation Methods

The synthesis of 2-(3-Methoxyphenyl)cyclohexanone typically involves the Friedel-Crafts acylation of 3-methoxybenzene with cyclohexanone. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) under anhydrous conditions . The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(3-Methoxyphenyl)cyclohexanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

2-(3-Methoxyphenyl)cyclohexanone can be compared with other similar compounds, such as:

These compounds share structural similarities and pharmacological properties, but this compound is unique in its specific applications and synthetic utility.

Properties

IUPAC Name

2-(3-methoxyphenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACQSVYTBQDRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874441
Record name CYCLOHEXANONE,2-(M-METHOXYPHENYL)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15547-89-4
Record name 2-(3-Methoxyphenyl)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15547-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)cyclohexanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOHEXANONE,2-(M-METHOXYPHENYL)
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Record name 2-(3-methoxyphenyl)cyclohexanone
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 261.8 g of 3-methoxybromobenzene in 500 ml of ether is added dropwise to a 34.0 g sample of magnesium in 600 ml of ether. To the reaction mixture is added a suitable catalyst and the mixture is heated vigorously to initiate the reaction. The prepared Grignard Reagent is cooled in an ice bath while 185.6 g of 2-chlorocyclohexanone in 500 ml of ether is introduced. The ether is removed and xylene added and the xylene solution is refluxed for 1 hour. The solution is poured over ice and dilute hydrochloric acid, the organic layer separated, the aqueous layer extracted with benzene, the organic layer and benzene extracts are combined and washed with dilute sodium hydroxide solution, dried, filtered, and the solvent removed leaving a red oil. The oil is vacuum distilled to give a clear pink liquid of 2-(3-methoxyphenyl)cyclohexanone.
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Synthesis routes and methods III

Procedure details

To 1.6 M n-BuLi in hexane (12.5 mL, 20 mmol) at 0° C. was added a solution of 2,2,6,6-tetramethyl piperidine (3.4 mL, 20 mmol) in anhydrous THF (40 mL) over 5 min. Cyclohexanone (2.1 mL, 20 mmol) was added dropwise. After stirring the reaction mixture for 10 min, a further portion of 1.6M n-BuLi in hexane (12.5 mL, 20 mmol) was added, the mixture stirred for 10 min, and 2-chloroanisole (2.5 mL, 20 mmol) was added. After stirring for 30 min under Ar, the reaction mixture was quenched with H2O (300 mL) and extracted with EtOAc (150 mL). The organic layer was separated, washed with 2N HCl (100 mL), H2O (200 mL) and brine, then dried (MgSO4). Filtration and concentration gave the title compound after SiO2 chromatography (CHCl3:MeOH, 200:1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(3-Methoxyphenyl)cyclohexanone in medicinal chemistry?

A: this compound serves as a crucial building block in synthesizing various arylcyclohexylamine compounds. These compounds, including ketamine and phencyclidine analogs, exhibit potent activity as NMDA receptor antagonists. [, , , ] This makes them valuable tools for investigating the role of the NMDA receptor in neurological and psychiatric disorders.

Q2: How do these arylcyclohexylamines interact with the NMDA receptor?

A: Arylcyclohexylamines, derived from this compound, act as non-competitive antagonists of the NMDA receptor. They bind to a distinct site on the receptor, known as the PCP site, which differs from the glutamate binding site. [] This binding prevents the flow of ions through the channel, ultimately inhibiting NMDA receptor function.

Q3: Have any novel arylcyclohexylamines derived from this compound been identified in illicit markets?

A: Yes, recent research has identified several novel arylcyclohexylamines in illegal products. These include methoxetamine (MXE), 3-methoxyeticyclidine, 3-methoxyphencyclidine, methoxpropamine (MXPr), methoxisopropamine (MXiPr), and deoxymethoxetamine (DMXE). [, ] These substances often appear online marketed as "research chemicals" despite lacking thorough safety and efficacy evaluations.

Q4: What analytical techniques are employed to identify and quantify these novel arylcyclohexylamines?

A: Several analytical methods are employed to characterize and quantify these compounds in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS), nuclear magnetic resonance spectroscopy (NMR), and diode array detection are utilized for structural elucidation. [] High-performance liquid chromatography coupled with electrospray tandem mass spectrometry (HPLC-MS/MS) and ultraviolet (UV) detection are valuable tools for quantitative analysis in biological fluids like blood, urine, and vitreous humor. []

Q5: What are the potential implications of the emergence of these novel arylcyclohexylamines?

A: The emergence of these substances raises significant concerns due to their potential for abuse and unknown health risks. Their availability without proper regulatory oversight and limited understanding of their pharmacological profiles necessitate further research to assess their safety and potential long-term consequences. [, , ]

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